![molecular formula C14H23NO3 B12437144 1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid](/img/structure/B12437144.png)
1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Metilpropoxi)fenil]etanamina; ácido acético es un compuesto con la fórmula molecular C14H23NO3. Es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina. El compuesto se caracteriza por su grupo fenilo sustituido con un grupo 2-metilpropoxi y una porción de etanamina, combinado con ácido acético.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[4-(2-Metilpropoxi)fenil]etanamina; ácido acético típicamente involucra la condensación de 4-(2-metilpropoxi)benzaldehído con etanamina, seguida de la adición de ácido acético. La reacción generalmente se lleva a cabo en un solvente como diclorometano seco (DCM) con un agente de acoplamiento como TBTU a temperatura ambiente .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[4-(2-Metilpropoxi)fenil]etanamina; ácido acético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrofílica aromática, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4) se utilizan típicamente.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los agentes de nitración (HNO3) se utilizan para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-[4-(2-Metilpropoxi)fenil]etanamina; ácido acético tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-[4-(2-Metilpropoxi)fenil]etanamina; ácido acético involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos Similares
- 1-[4-(2-Metilpropoxi)fenil]metanamina; ácido acético
- 2-[4-(2-Metilpropoxi)fenil]ácido acético
Singularidad
1-[4-(2-Metilpropoxi)fenil]etanamina; ácido acético es único debido a su patrón de sustitución específico y la presencia de porciones de etanamina y ácido acético. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Conclusión
1-[4-(2-Metilpropoxi)fenil]etanamina; ácido acético es un compuesto versátil con un potencial significativo en investigación científica y aplicaciones industriales. Su estructura y reactividad únicas lo convierten en un tema importante de estudio en química, biología y medicina.
Propiedades
IUPAC Name |
acetic acid;1-[4-(2-methylpropoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.C2H4O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13;1-2(3)4/h4-7,9-10H,8,13H2,1-3H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHQHCIOKQXIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
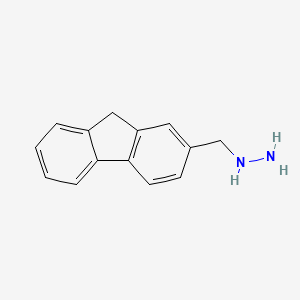
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
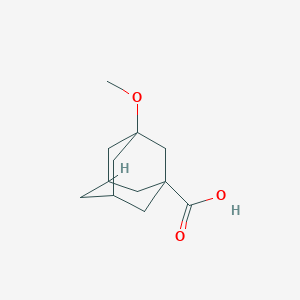


![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)

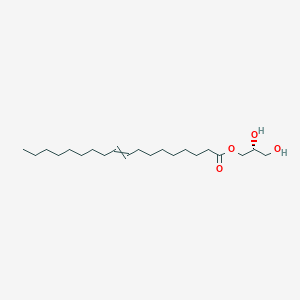
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12437121.png)
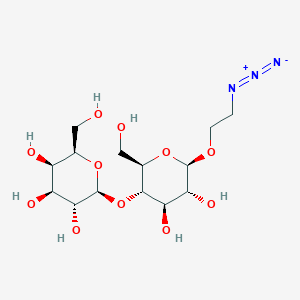
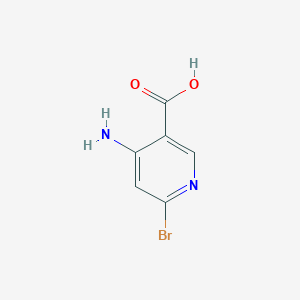
![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)

